

Literature review of aristolane sesquiterpenes

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Compound of Interest

Compound Name: Anthracophyllone

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An In-depth Technical Guide to Aristolane Sesquiterpenes for Researchers and Drug Development Professionals

Introduction

Aristolane sesquiterpenes are a distinct class of tricyclic sesquiterpenoids characterized by a unique carbocyclic framework featuring a gem-dimethylcyclopropane moiety fused to a hydroindane system. These natural products are derived from the common C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). First isolated and identified several decades ago, aristolane-type sesquiterpenes have since been discovered in a variety of natural sources, including terrestrial plants, fungi, and marine organisms.^[1] Their structural complexity and diverse stereochemistry have made them challenging targets for total synthesis and intriguing subjects for biosynthetic studies.

Notably, compounds from this family have demonstrated a wide array of promising biological activities. These include neuroprotective effects, regulation of the serotonin transporter (SERT), protein tyrosine phosphatase 1B (PTP1B) inhibition, and anti-inflammatory properties, positioning them as valuable scaffolds for drug discovery and development.^{[2][3][4][5]} This review provides a comprehensive overview of the isolation, structure elucidation, biosynthesis, total synthesis, and biological activities of aristolane sesquiterpenes, presenting key data in a structured format for researchers, scientists, and drug development professionals.

Isolation and Natural Sources

Aristolane sesquiterpenes are predominantly found in the plant kingdom, particularly in the Valerianaceae and Annonaceae families, as well as in various fungi and marine sponges.^{[1][3]}

The rhizomes and roots of *Nardostachys chinensis* (Chinese Spikenard) are a particularly rich source, from which numerous aristolane derivatives have been isolated.[1][5][6] Fungi, such as those of the *Russula* genus, and marine organisms like *Axinyssa* sponges also produce these compounds.[1][2]

Table 1: Representative Aristolane Sesquiterpenes and Their Natural Sources

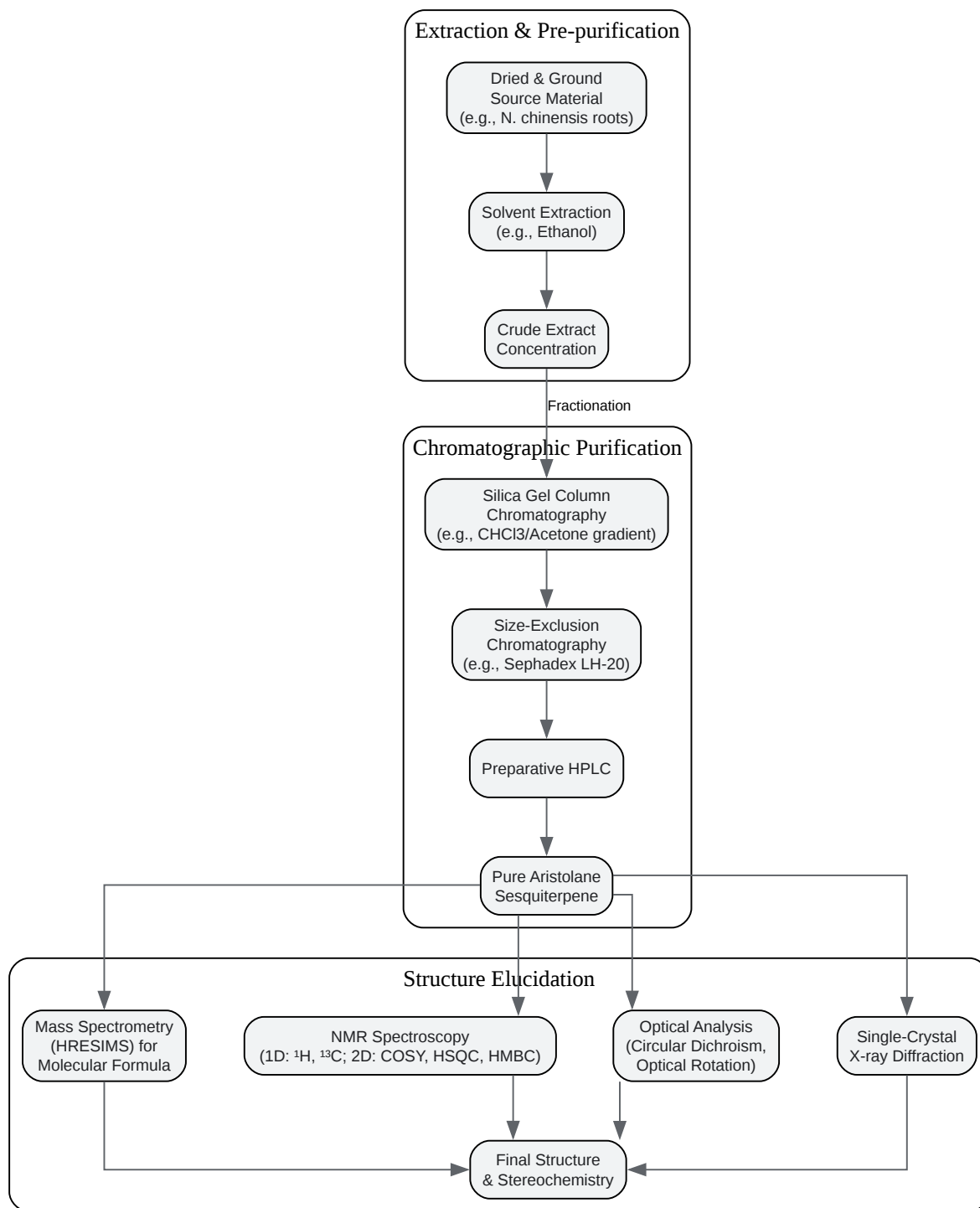
Compound Name	Natural Source	Reference(s)
(+)-Aristolone	<i>Russula lepida</i>	[2]
(+)-1,2-Didehydro-9-hydroxy-aristolone	<i>Russula lepida</i>	[2]
(+)-12-Hydroxy-aristolone	<i>Russula lepida</i>	[2]
1 α ,2 β -Dihydroxyaristolone	<i>Nardostachys chinensis</i>	[1]
9-Epidebilon	<i>Nardostachys chinensis</i>	[1]
Secoaristolenedioic acid	<i>Nardostachys chinensis</i>	[1]
3'-Hydroxynardoaristolone A	<i>Nardostachys chinensis</i>	[1]
Kanshone C	<i>Nardostachys chinensis</i>	[5]
Aristofone	<i>Lindera communis</i>	
Nambinones A–C	<i>Neonothopanus nambi</i>	[7]

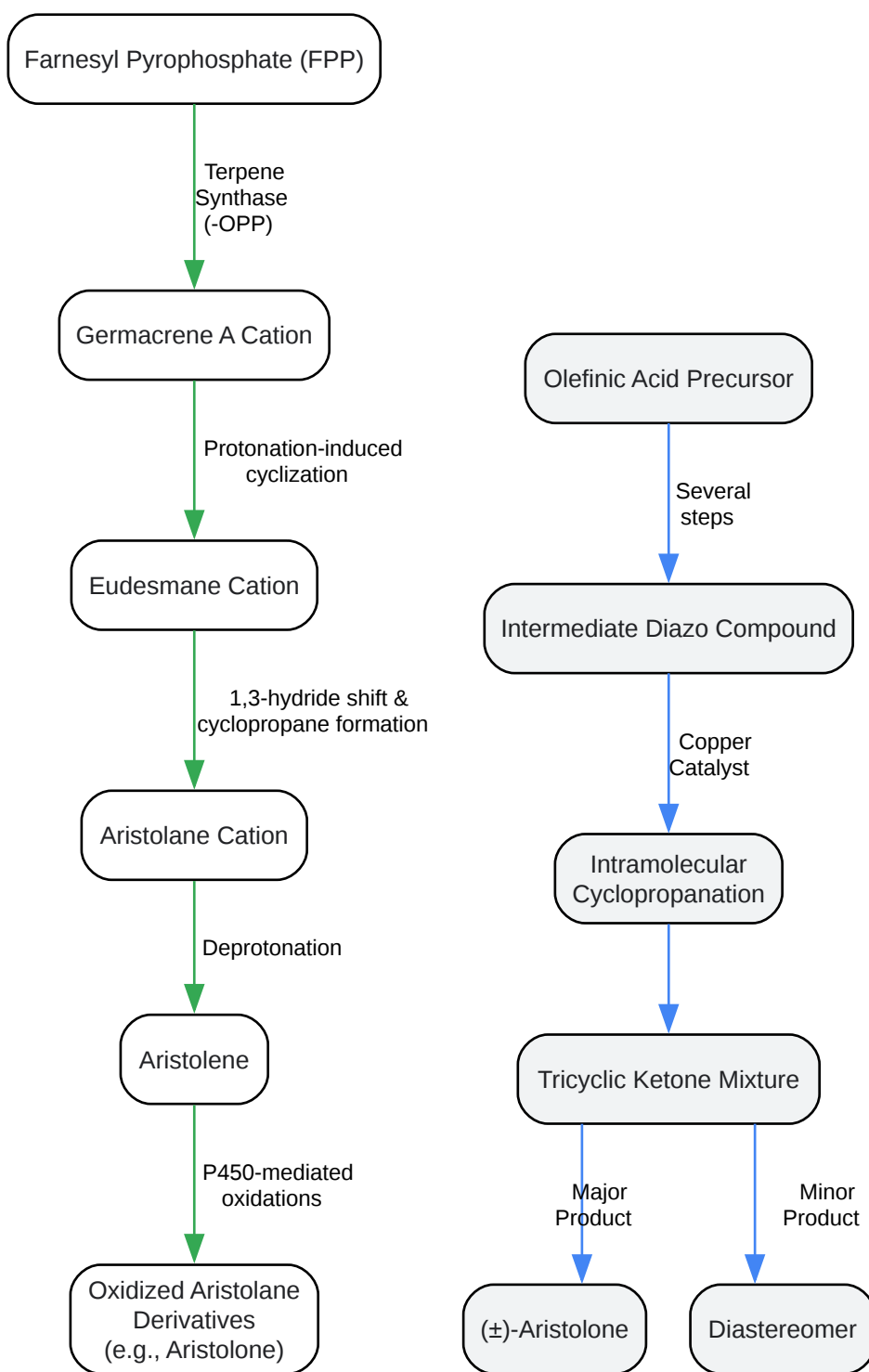
Experimental Protocols and Structure Elucidation

The isolation and identification of aristolane sesquiterpenes rely on a combination of chromatographic and spectroscopic techniques. The general workflow involves extraction from the source material, followed by purification and structural analysis.

General Experimental Workflow

The process begins with the extraction of the biological material, followed by chromatographic separation to isolate individual compounds. The structures of these pure compounds are then determined using various spectroscopic methods.





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